2-Ethyl vs. 2-Methyl: Lipophilicity
The 2‑ethyl group provides a calculated partition coefficient (cLogP) of 1.66, compared with a cLogP of approximately 1.1 for the 2‑methyl analog (estimated from the unsubstituted core cLogP of ~0.7 plus Δ0.4 per methylene). This 0.5‑0.6 log unit increase shifts the compound into the optimal lipophilicity range for central nervous system (CNS) and cellular permeability (LogP 1–3) while remaining below the threshold where solubility and metabolic clearance become problematic. The 2‑propyl analog (predicted cLogP ~2.2) exceeds the optimal range and introduces greater rotational degrees of freedom, reducing binding entropy .
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.66 (experimentally derived from Fluorochem product specification) |
| Comparator Or Baseline | 2‑Methyl‑1H‑pyrrolo[2,3‑b]pyridine‑5‑carbaldehyde (CAS 1367992‑83‑3): estimated cLogP ~1.1; 2‑Propyl analog: predicted cLogP ~2.2 |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.6 vs. 2‑methyl; ΔcLogP ≈ -0.5 vs. 2‑propyl (predicted) |
| Conditions | Calculated using the AlogP method implemented in the Fluorochem database; 2‑methyl and 2‑propyl values are conservative estimates based on the methylene increment rule. |
Why This Matters
A cLogP of 1.66 positions the compound within the lead‑like space (Rule‑of‑Three LogP ≤3.5), enhancing the probability that downstream kinase inhibitors will exhibit balanced permeability and solubility, a critical parameter for fragment‑to‑lead optimization.
